2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine
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Overview
Description
2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 2-position, a methoxyphenyl group at the 4-position, and a phenyl group at the 6-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like DMF or DMSO.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.
Scientific Research Applications
2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a pyrimidine ring.
2-Chloro-4-methoxypyridine: Contains a pyridine ring and a methoxy group but lacks the phenyl group.
Uniqueness
2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of chloro, methoxyphenyl, and phenyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13ClN2O |
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Molecular Weight |
296.7 g/mol |
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C17H13ClN2O/c1-21-14-9-7-13(8-10-14)16-11-15(19-17(18)20-16)12-5-3-2-4-6-12/h2-11H,1H3 |
InChI Key |
BAUQSVUTAKMRTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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